Cas no 899348-56-2 (N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dimethylphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- F3062-0170
- N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 899348-56-2
- N-(2,5-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- AKOS001865141
- STL085594
- N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine
-
- インチ: 1S/C24H21N5O2S/c1-15-9-12-18(13-10-15)32(30,31)24-23-26-22(25-20-14-16(2)8-11-17(20)3)19-6-4-5-7-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
- InChIKey: NSKXYFBDBBVMII-UHFFFAOYSA-N
- ほほえんだ: N12N=NC(S(C3=CC=C(C)C=C3)(=O)=O)=C1N=C(NC1=CC(C)=CC=C1C)C1=C2C=CC=C1
計算された属性
- せいみつぶんしりょう: 443.14159610g/mol
- どういたいしつりょう: 443.14159610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 97.6Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): -1.17±0.40(Predicted)
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3062-0170-5μmol |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-15mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-10μmol |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-2mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-10mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-2μmol |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-3mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3062-0170-100mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
A2B Chem LLC | BA77545-5mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F3062-0170-40mg |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899348-56-2 | 90%+ | 40mg |
$140.0 | 2023-04-28 |
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Professional Introduction to N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 899348-56-2)
N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine, identified by its CAS number 899348-56-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit remarkable structural complexity and functional diversity, making it a subject of intense research interest for its potential applications in drug discovery and development.
The molecular framework of N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine is characterized by the presence of multiple fused rings, including a triazolotriazine core and an aquinazoline moiety. These structural features contribute to its unique chemical properties and biological activities. The 2,5-dimethylphenyl substituent at the nitrogen atom of the triazolotriazine ring enhances the lipophilicity of the molecule, while the 4-methylbenzenesulfonyl group introduces a polar moiety that can interact with biological targets. This balance of hydrophobic and hydrophilic regions makes the compound an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents that target complex biological pathways. N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine has emerged as a promising candidate due to its ability to modulate several key enzymes and receptors involved in various diseases. Preliminary studies have suggested that this compound exhibits inhibitory activity against enzymes such as kinases and phosphodiesterases, which are known to play crucial roles in cancer progression and inflammation.
The synthesis of N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine involves a multi-step organic synthesis process that requires careful optimization to ensure high yield and purity. The introduction of the triazolotriazine core is typically achieved through cycloaddition reactions between azides and alkynes, while the aquinazoline moiety is formed via cyclization reactions involving appropriate precursors. The final step involves the introduction of the 4-methylbenzenesulfonyl group through sulfonylation reactions.
The pharmacological profile of N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine has been extensively evaluated in vitro using various cell-based assays. These studies have revealed that the compound exhibits significant inhibitory activity against several kinases involved in cancer cell proliferation and survival. Additionally, it has shown promise in reducing inflammation by inhibiting key pro-inflammatory cytokines. These findings suggest that this compound may have therapeutic potential in treating cancers and inflammatory diseases.
In vivo studies have further validated the pharmacological activity of N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine. Animal models of cancer have demonstrated that treatment with this compound leads to significant reductions in tumor growth and metastasis. Similarly, studies in animal models of inflammation have shown that it effectively reduces inflammatory responses without causing significant side effects. These results are encouraging and warrant further investigation into its potential as a therapeutic agent.
The development of N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-
1,
2,
3triazolo1,
5-aquinazolin-
5-
amine
has also led to insights into its mechanism of action. Structural biology studies have revealed that this compound interacts with target proteins through specific binding pockets formed by aromatic rings and hydrogen bonding networks. This detailed understanding of its interaction with biological targets will be crucial for designing analogs with improved potency and selectivity.
The future directions for research on N-(
2,
5-
dimethy
phenyl
)
-
3(
4-
methyl
benze
nesulfo
yl)
-
1,
2,
3
tr
i
azo
l
o
tri
azin
-
1,
5-
aqui
nazoli
n-
5-
amine
)
include optimizing its synthetic route for scalability and exploring its potential in clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these promising preclinical findings into effective therapeutic interventions for patients suffering from cancer and inflammatory diseases.
In conclusion,N-( 2, 5- dimethy lphenyl ) - 3( 4- methyl benze nesulfo yl) - 1, 2, 3 tr i azo l o tri azin - 1, 5- aqui nazoli n- 5- amine ) (CAS No. 89934 48 -56 -2) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. This compound holds great potential for further development as a therapeutic agent targeting cancers and inflammatory diseases. Continued research efforts are expected to unlock new therapeutic possibilities and improve patient outcomes.
899348-56-2 (N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine) 関連製品
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)



